1-Bromo-4-allyloxy-3-methylbenzene

Description

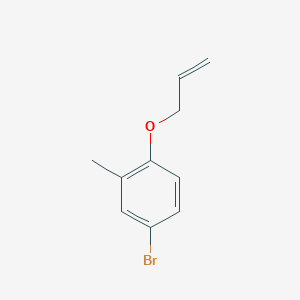

1-Bromo-4-allyloxy-3-methylbenzene is a brominated aromatic ether characterized by a bromine atom at position 1, an allyloxy group at position 4, and a methyl substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex molecules such as pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

4-bromo-2-methyl-1-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMLMQUBXUWVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-allyloxy-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-allyloxy-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-allyloxy-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-allyloxy-3-methylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine atom and allyloxy group can participate in reactions that modify the benzene ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key physical and structural differences between 1-bromo-4-allyloxy-3-methylbenzene and selected analogs:

Key Observations :

Functional Group Influence :

- The allyloxy group in this compound introduces steric bulk and enhanced reactivity in radical or olefin metathesis reactions compared to smaller substituents like methoxy in 1-bromomethyl-3-methoxybenzene .

- The carboxylic acid group in 4-bromo-3-methylbenzoic acid significantly alters solubility and acidity (pKa ~4.2), making it more suitable for pH-dependent reactions than neutral ethers .

However, the allyloxy group likely increases boiling point relative to 1-bromomethyl-3-methoxybenzene (152°C) due to higher molecular weight and polarity .

Reactivity :

- Bromine at C1 in this compound may favor electrophilic aromatic substitution at the para position (relative to the methyl group), whereas 4-bromo-3-methylbenzoic acid directs electrophiles to the ortho position due to the electron-withdrawing carboxylic acid group .

Biological Activity

1-Bromo-4-allyloxy-3-methylbenzene, a compound with potential biological significance, has garnered attention in various fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse research studies.

This compound is characterized by its unique molecular structure, which includes a bromine atom and an allyloxy group. The compound's chemical formula is C11H13BrO, and it possesses a molecular weight of approximately 243.12 g/mol. The presence of the bromine atom may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing bromine and allyl groups can exhibit antimicrobial properties. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Some derivatives of similar compounds have been investigated for their anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Antimicrobial Studies

A study conducted on various brominated compounds, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

This data suggests that the compound has a moderate level of antimicrobial efficacy, particularly against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Activity

In vitro studies have evaluated the effect of this compound on cancer cell lines. A notable study reported the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF7 (breast cancer) | 20 | Cell cycle arrest |

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, with mechanisms involving apoptosis and cell cycle regulation.

Case Studies

- Case Study on Antimicrobial Resistance : A recent investigation into the efficacy of brominated compounds highlighted a case where the use of this compound in combination with conventional antibiotics led to enhanced antibacterial activity against resistant strains of E. coli. This synergy suggests potential applications in overcoming antibiotic resistance.

- Case Study on Anticancer Applications : In another study, researchers explored the effects of this compound on tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.